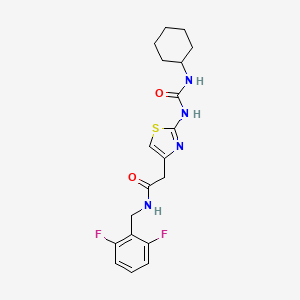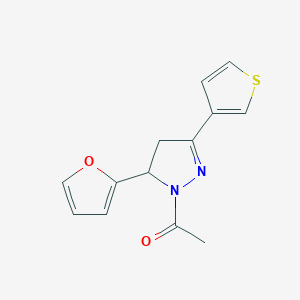![molecular formula C28H27N3 B2722198 1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-38-3](/img/structure/B2722198.png)
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazoloquinoline derivative. Pyrazoloquinolines are a type of organic compound that contain a pyrazole ring fused to a quinoline ring. The presence of the tert-butylphenyl and methylphenyl groups suggest that this compound could have unique properties compared to other pyrazoloquinolines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazoloquinoline ring system, with the tert-butylphenyl and methylphenyl groups attached at the 1 and 3 positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl groups could impact its solubility, while the pyrazoloquinoline core could influence its reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
Pyrazolo[4,3-c]quinoline derivatives have been synthesized through various methodologies, highlighting their versatility in chemical synthesis. For instance, one-pot condensation reactions have been employed to create pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, showcasing the compound's potential in constructing complex heterocyclic structures (Damavandi & Sandaroos, 2012). Additionally, research into the formation of pyrazolo[3,4-c]quinoline derivatives through reactions with 4-(2-nitrophenyl)pyrazole-3-carboxylate demonstrates the chemical reactivity and potential for producing diverse heterocyclic compounds (Nagarajan & Shah, 1992).
Optical and Electronic Properties
Studies on the optical absorption measurements and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives reveal insights into their electronic structure and potential applications in optoelectronic devices. These compounds exhibit strong absorption bands in the UV-visible spectral range, indicating their suitability for use in organic light-emitting diodes (OLEDs) and other photonic applications (Koścień et al., 2003).
Green Chemistry and Catalysis
The synthesis of structurally complex heterocyclic compounds, including pyrazolo[4,3-c]quinoline derivatives, has been achieved through green chemistry approaches. For example, L-proline-catalyzed synthesis demonstrates an environmentally friendly method for constructing these compounds, emphasizing the role of sustainable chemistry in advancing the field (Rajesh et al., 2011).
Material Science and Ligand Design
Research into rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation showcases the application of pyrazolo[4,3-c]quinoline derivatives in material science and ligand design. These studies demonstrate the potential for using such compounds in the synthesis of chiral pharmaceutical ingredients, further underscoring their versatility (Imamoto et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-18-6-9-20(10-7-18)26-24-17-29-25-15-8-19(2)16-23(25)27(24)31(30-26)22-13-11-21(12-14-22)28(3,4)5/h6-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZXCYLPUPTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)
![tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate](/img/structure/B2722119.png)
![5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722121.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B2722123.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B2722124.png)




![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
